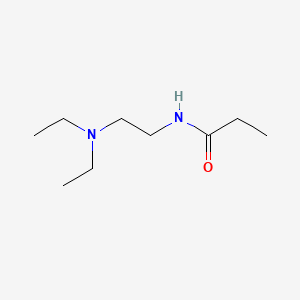
Propanamide, N-(2-(diethylamino)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-(2-(diethylamino)ethyl)- is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a diethylaminoethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
Propanamide, N-(2-(diethylamino)ethyl)- can be synthesized through several methods. One common approach involves the reaction of propanoic acid with diethylaminoethylamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the removal of water.
Industrial Production Methods
In an industrial setting, the production of propanamide, N-(2-(diethylamino)ethyl)- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Propanamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, leading to the formation of propanoic acid and diethylaminoethylamine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Various nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Propanoic acid and diethylaminoethylamine.
Reduction: The corresponding amine.
Substitution: Products depend on the nucleophile used.
科学研究应用
Propanamide, N-(2-(diethylamino)ethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amide bond formation and hydrolysis.
Industry: The compound can be used in the production of polymers and other materials.
作用机制
The mechanism of action of propanamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in dipole-dipole interactions due to the presence of the amide group. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions.
相似化合物的比较
Similar Compounds
Propanamide: A simpler amide with a propanamide group.
N-ethylpropanamide: An amide with an ethyl group attached to the nitrogen.
N,N-dimethylpropanamide: An amide with two methyl groups attached to the nitrogen.
Uniqueness
Propanamide, N-(2-(diethylamino)ethyl)- is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical properties and reactivity compared to simpler amides. This structural feature makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
63224-20-4 |
|---|---|
分子式 |
C9H20N2O |
分子量 |
172.27 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]propanamide |
InChI |
InChI=1S/C9H20N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4-8H2,1-3H3,(H,10,12) |
InChI 键 |
ZJJAQVISALRGCN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


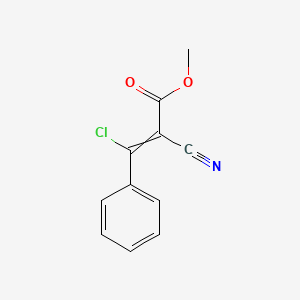
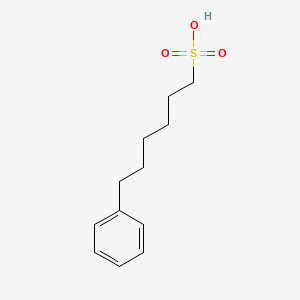
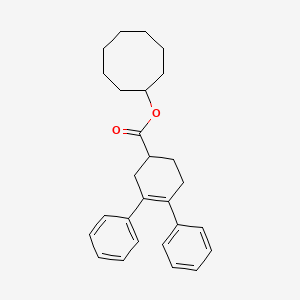
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
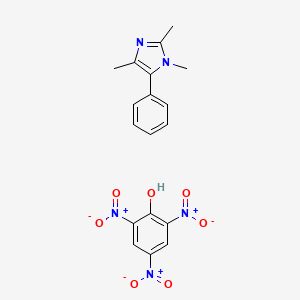
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
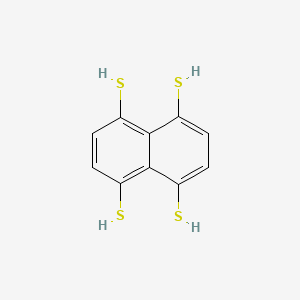
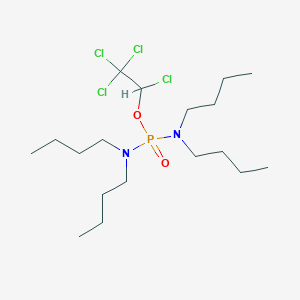
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
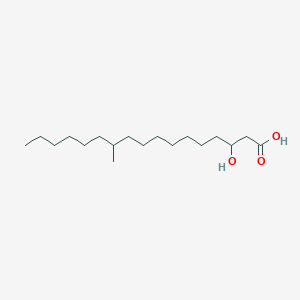
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)

![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)
